molecular formula C13H16INO2 B1531960 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1057281-18-1

8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1531960
CAS No.: 1057281-18-1
M. Wt: 345.18 g/mol
InChI Key: WUUFAZWQOOVVLM-UHFFFAOYSA-N
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Description

8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[45]decane is a heterocyclic compound that features a spirocyclic structure with an iodophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with 4-iodophenyl reagents under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where the iodophenyl group is introduced to the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the iodophenyl group or to reduce other functional groups present in the molecule.

    Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups in place of the iodophenyl group.

Scientific Research Applications

8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Lacks the iodophenyl group but shares the spirocyclic core.

    1,7-Dioxaspiro[5.5]undecane: Features a similar spirocyclic structure but with different ring sizes.

    1-Oxa-4-azaspiro[4.5]decane: Contains an oxygen atom in place of one of the nitrogen atoms in the spirocyclic core.

Uniqueness

8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-(4-iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)16-9-10-17-13/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUFAZWQOOVVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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